molecular formula C15H13N3O5 B5883473 dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate

dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate

Cat. No.: B5883473
M. Wt: 315.28 g/mol
InChI Key: UXSMSIPSYNEXFF-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate is a complex organic compound that features a pyrazine ring attached to a terephthalate moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate typically involves the reaction of dimethyl terephthalate with 2-pyrazinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted pyrazine derivatives.

Scientific Research Applications

Dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Dimethyl aminoterephthalate
  • Dimethyl 2-aminoterephthalate
  • Dimethyl nitroisophthalate

Comparison: Dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it more versatile in forming interactions with biological targets compared to other terephthalate derivatives.

Properties

IUPAC Name

dimethyl 2-(pyrazine-2-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-22-14(20)9-3-4-10(15(21)23-2)11(7-9)18-13(19)12-8-16-5-6-17-12/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSMSIPSYNEXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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